molecular formula C15H17NO3S B603477 2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide CAS No. 1246823-28-8

2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide

Cat. No. B603477
CAS RN: 1246823-28-8
M. Wt: 291.4g/mol
InChI Key: AEVUGMMJMVTVRK-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide, also known as MMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPS belongs to the class of sulfonamide compounds and has been shown to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Antitumor Activities

Sulfonamide compounds, including derivatives similar to "2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide," have been explored for their antitumor activities. For instance, compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. These compounds exhibit antimitotic activities by disrupting tubulin polymerization and antiproliferative actions causing cell cycle alterations in various cancer cell lines (Owa et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. Studies have synthesized polymethoxylated-pyrazoline benzene sulfonamides, examining their cytotoxic activities and carbonic anhydrase inhibitory effects. These compounds showed significant inhibitory activity against human carbonic anhydrase isoenzymes, positioning them as potential leads for further investigations (Kucukoglu et al., 2016).

Antimicrobial Activities

Sulfonamides possess antimicrobial activities against a wide range of pathogenic strains of gram-positive and gram-negative bacteria. They are utilized in treating various infectious diseases such as malaria, urinary tract infections, and respiratory tract infections. Novel sulfonamides synthesized for their antimicrobial activity assessment have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting their potential in antimicrobial therapy (Ahmad & Farrukh, 2012).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including structural analogs of "2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide," play a critical role in understanding their chemical properties and potential applications. These studies involve various spectroscopic techniques and elemental analysis to establish the compounds' structures, paving the way for their application in medicinal chemistry and drug development (Hayun et al., 2012).

properties

IUPAC Name

2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-4-7-13(8-5-11)16-20(17,18)15-9-6-12(2)10-14(15)19-3/h4-10,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVUGMMJMVTVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide

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